Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate
Overview
Description
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate is a bicyclic organic compound containing two nitrogen atoms in a bridged 8-membered ring system. The tert-butyl group is attached to the carboxylate functional group at the second carbon position. This compound is known for its stability and unique structural features, making it a valuable reagent in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate typically involves the reaction of 2,5-diazabicyclo[2.2.2]octane with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
Amide Bond Formation: Reacts with amines to form amides under specific conditions.
Common Reagents and Conditions
Esterification: Requires an acid catalyst and an alcohol.
Amide Bond Formation: Requires an amine and appropriate reaction conditions such as temperature and solvent.
Major Products Formed
Esterification: Forms esters and tert-butanol.
Amide Bond Formation: Forms amides.
Scientific Research Applications
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:
Organic Synthesis: Used as a reagent in various organic synthesis reactions.
Pharmaceutical Research: Acts as an intermediate in the preparation of active biomolecular inhibitors.
Materials Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate involves its ability to act as a catalyst in organic synthesis. The compound’s unique structure, with two nitrogen atoms in a bridged ring system, allows it to facilitate various chemical reactions by stabilizing transition states and intermediates. The tert-butyl group provides steric hindrance, influencing the reactivity of neighboring atoms .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): Another bicyclic compound with two nitrogen atoms, commonly used as a catalyst in organic synthesis.
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate oxalate: A derivative of the compound with similar structural features.
Uniqueness
This compound is unique due to its tert-butyl group, which provides steric hindrance and influences the compound’s reactivity. This feature distinguishes it from other similar compounds and enhances its utility in specific chemical reactions .
Properties
IUPAC Name |
tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8/h8-9,12H,4-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLOMFQUEUBEBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858671-91-7 | |
Record name | tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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